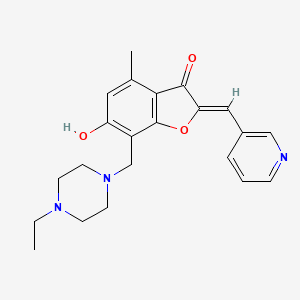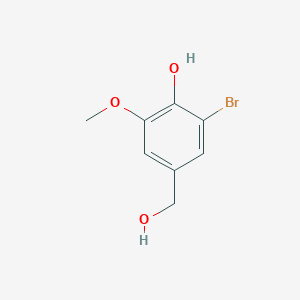
2-Bromo-4-(hydroxymethyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(hydroxymethyl)-6-methoxyphenol is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol typically involves the bromination of 4-(hydroxymethyl)-6-methoxyphenol. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenol ring.
-
Bromination Reaction
Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)
Solvent: Acetic acid or dichloromethane
Conditions: Room temperature or slightly elevated temperatures
-
Industrial Production Methods
- The industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(hydroxymethyl)-6-methoxyphenol can undergo various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: Aqueous or organic solvents, room temperature to reflux
Products: Oxidation of the hydroxymethyl group to a carboxylic acid or aldehyde
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents, low temperatures
Products: Reduction of the bromine atom to a hydrogen atom, forming 4-(hydroxymethyl)-6-methoxyphenol
-
Substitution
Reagents: Nucleophiles such as sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Conditions: Anhydrous solvents, elevated temperatures
Products: Substitution of the bromine atom with a nucleophile, forming various substituted phenols
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(hydroxymethyl)-6-methoxyphenol has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine
- Explored for its potential therapeutic applications, including as a lead compound for drug development.
- Studied for its effects on various biological pathways and its potential as a pharmaceutical agent.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Enzyme Inhibition
- Binding to the active site of enzymes, thereby inhibiting their activity.
- Potential targets include enzymes involved in oxidative stress and inflammation.
-
Antioxidant Activity
- Scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
- Modulating the expression of antioxidant enzymes and proteins.
-
Signal Transduction Pathways
- Interacting with cellular receptors and signaling molecules, thereby modulating various biological processes.
- Potential effects on pathways involved in cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-(hydroxymethyl)-6-methoxyphenol can be compared with other similar compounds, such as:
-
2-Bromo-4-methylphenol
- Lacks the hydroxymethyl and methoxy groups, resulting in different chemical properties and reactivity.
- Used in different applications, including as an intermediate in organic synthesis.
-
4-(Hydroxymethyl)-6-methoxyphenol
- Lacks the bromine atom, resulting in different reactivity and potential applications.
- Studied for its antioxidant and antimicrobial properties.
-
2-Bromo-4-(hydroxymethyl)phenol
- Lacks the methoxy group, resulting in different chemical properties and reactivity.
- Used in the synthesis of various organic compounds and materials.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-bromo-4-(hydroxymethyl)-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVJCYJWJHPFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2316-61-2 |
Source


|
| Record name | 3-BROMO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
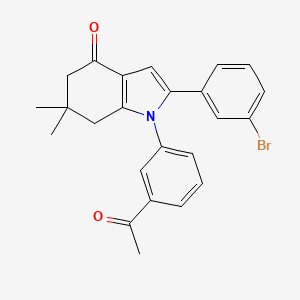
![3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid](/img/structure/B2909563.png)
![8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B2909565.png)
![2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline](/img/structure/B2909566.png)
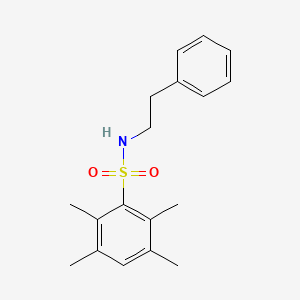
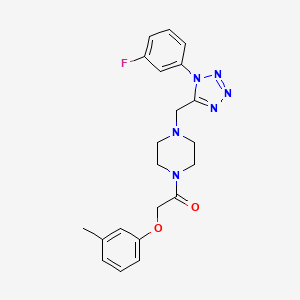


![2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2909576.png)
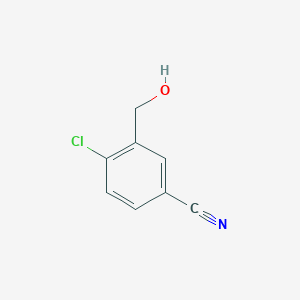
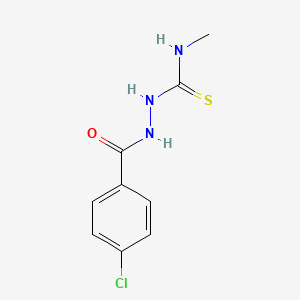
![2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2909579.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2909582.png)
